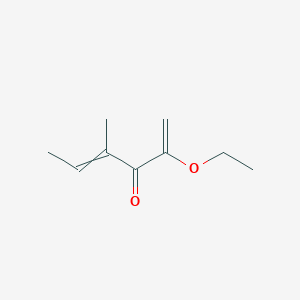

2-Ethoxy-4-methylhexa-1,4-dien-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-methylhexa-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-5-7(3)9(10)8(4)11-6-2/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLZJUVDFGXARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C(=O)C(=CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50801645 | |

| Record name | 2-Ethoxy-4-methylhexa-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50801645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647024-50-8 | |

| Record name | 2-Ethoxy-4-methylhexa-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50801645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnections for the 2-Ethoxy-4-methylhexa-1,4-dien-3-one Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary disconnections focus on the carbon-carbon and carbon-oxygen bonds that form the dienone and ethoxy ether functionalities.

A logical retrosynthetic approach would first involve a disconnection of the enol ether, suggesting a precursor diketone. Further disconnection of the dienone framework can be approached in several ways. One common strategy for α,β-unsaturated carbonyl compounds is a disconnection that leads back to simpler carbonyl compounds through the reverse of an aldol-type condensation. lkouniv.ac.in This involves breaking the C-C double bond, which points to an aldehyde and a ketone as the initial building blocks.

Another powerful disconnection strategy for conjugated systems like dienes involves palladium-catalyzed cross-coupling reactions. youtube.com This would break the molecule into two alkenyl fragments, one bearing a leaving group and the other a metallic or semi-metallic group. youtube.com

These disconnections suggest that the synthesis of the target molecule could be achieved by first constructing a core intermediate, such as a diketone or a functionalized alkene, followed by the introduction of the ethoxy group.

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. These approaches center on the construction of the dienone core and the subsequent or concurrent introduction of the ethoxy group.

The formation of the dienone core is a critical step in the synthesis. Several reliable methods are available for constructing such conjugated systems.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to yield a conjugated enone. sigmaaldrich.comslideshare.netwikipedia.org In the context of this compound, a directed aldol condensation between an appropriate ketone and aldehyde could be employed to construct the dienone skeleton. The reaction can be catalyzed by either acid or base. wikipedia.org The subsequent dehydration of the aldol adduct is often facile due to the formation of a stable conjugated system. lkouniv.ac.in

Table 1: Examples of Aldol Condensation for Dienone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ketone Enolate | α,β-Unsaturated Aldehyde | Base (e.g., NaOH, KOH) | Dienone |

| Aldehyde | Ketone | Acid or Base | Dienone |

This table presents generalized reactants for the synthesis of dienones via aldol condensation.

The Wittig reaction and its modifications are powerful methods for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. libretexts.orgwikipedia.orgthermofisher.com The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, utilizes phosphonate (B1237965) carbanions and often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnumberanalytics.comorganic-chemistry.orgconicet.gov.ar

For the synthesis of a dienone like this compound, an HWE reaction could be employed to form one of the double bonds of the diene system. This would typically involve the reaction of an α,β-unsaturated aldehyde or ketone with a suitable phosphonate ylide. The HWE reaction is known for its high efficiency and the ease of removal of the phosphate (B84403) byproduct. organic-chemistry.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | Variable, can be tuned | Generally high (E)-selectivity |

| Byproduct Removal | Triphenylphosphine oxide (can be difficult) | Dialkylphosphate salt (water-soluble) |

| Reactivity | Less reactive with hindered ketones | More reactive with hindered ketones |

This table highlights key differences between the Wittig and HWE reactions for alkene synthesis.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. acs.org These reactions can be employed in cascade sequences to construct complex polyene architectures with high regio- and stereoselectivity. acs.orgwikipedia.org For instance, a palladium-catalyzed coupling of an enallene and an allenyne can lead to the formation of functionalized cross-conjugated polyenes. acs.org Such methods offer a convergent and efficient route to the dienone core. The general mechanism involves the oxidative addition of an alkenyl halide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond. youtube.com

The introduction of the ethoxy group can be achieved at various stages of the synthesis. One common method for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this case, an enolate precursor could be reacted with an ethylating agent.

Alternatively, if a diketone intermediate is synthesized, the ethoxy group can be introduced through an enolization reaction followed by trapping with an electrophilic ethyl source. The regioselectivity of this reaction would be crucial to obtain the desired isomer. Another approach could involve the conjugate addition of ethanol (B145695) to a suitable precursor, although this might present challenges in controlling the regiochemistry.

Introduction of the Ethoxy Moiety

Alkylation of Enolates or Enols

The alkylation of enolates is a cornerstone of carbonyl chemistry and a primary method for forming new carbon-carbon bonds at the α-position of a ketone. fiveable.melibretexts.org This reaction involves the deprotonation of a carbonyl compound by a base to form a nucleophilic enolate, which then attacks an electrophilic alkyl halide in an SN2 reaction. fiveable.melibretexts.orglibretexts.org

The process is governed by several factors that determine its success and selectivity:

Base Selection : A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the enolate, preventing self-condensation or aldol reactions. libretexts.org

Regioselectivity : For unsymmetrical ketones, the choice of base and reaction conditions can control which α-proton is removed, leading to either the kinetic or thermodynamic enolate.

Electrophile : The alkylating agent is typically a primary or methyl halide. libretexts.orgpressbooks.pub Secondary halides are less reactive, and tertiary halides tend to cause elimination reactions instead. libretexts.orgpressbooks.pub

In the context of synthesizing analogues of this compound, enolate alkylation can be envisioned in the formation of the hexanone backbone. For instance, the acetoacetic ester synthesis provides a classic pathway to generate α-substituted ketones. pressbooks.pub This multi-step sequence involves the alkylation of the enolate of a β-keto ester like ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation to yield the desired ketone. libretexts.orgpressbooks.pub

| Factor | Description | Significance in Synthesis | Reference |

|---|---|---|---|

| Base Strength & Sterics | Strong, bulky bases (e.g., LDA) favor the formation of the kinetic enolate by removing the most accessible α-proton. Weaker bases or higher temperatures can lead to the more stable thermodynamic enolate. | Controls the position of alkylation in unsymmetrical ketones, crucial for building the correct carbon skeleton. | libretexts.org |

| Solvent | Polar aprotic solvents like THF or DME are commonly used as they solvate the metal cation without protonating the enolate. | Maintains the reactivity of the enolate nucleophile. | fiveable.me |

| Alkyl Halide Reactivity | The reaction follows an SN2 mechanism, so reactivity is highest for methyl and primary halides (CH₃X > 1° > 2°). Tertiary halides are unsuitable. | Determines the feasibility of introducing specific alkyl groups. | libretexts.orgpressbooks.pub |

| Leaving Group | Good leaving groups (I > Br > Cl > OTs) are essential for an efficient SN2 reaction. | Enhances the rate and yield of the alkylation step. | libretexts.orglibretexts.org |

Transetherification Reactions

Transetherification, the exchange of an alkoxy group in an ether, and related etherification reactions are critical for installing the 2-ethoxy group onto the dienone framework. Direct etherification of an α-hydroxy ketone or a related precursor is a common strategy.

Recent advancements have led to catalyst systems that facilitate such transformations under mild conditions. For example, iridium complexes have been successfully employed in the reductive etherification of α,β-unsaturated ketones with alcohols. researchgate.net This method can convert an enone system directly into a saturated ether. Another approach involves iron-catalyzed etherification and transetherification reactions, which can proceed directly from two different alcohols or from an alcohol and an existing ether, although sometimes requiring elevated temperatures. nih.gov

For a molecule like this compound, a plausible route would involve the synthesis of an α-hydroxy ketone intermediate, followed by etherification with ethanol or a derivative. The choice of catalyst and conditions is crucial to avoid side reactions with the sensitive dienone system.

Methyl Group Installation and Olefin Stereocontrol

The introduction of the methyl group at the C4 position and the control of the geometry of the two double bonds are defining challenges in the synthesis of the target molecule.

The installation of a methyl group can be achieved through various C-H methylation techniques or by using organometallic reagents. rsc.org For instance, a Grignard reaction using a methyl magnesium halide on a suitable carbonyl precursor can introduce the methyl group, followed by further functional group manipulations. youtube.com

Controlling the stereochemistry of the double bonds (olefin stereocontrol) is paramount. The dienone contains two double bonds, C1=C2 and C4=C5, and their relative orientation (E/Z isomerism) significantly impacts the molecule's properties. libretexts.org Several classic and modern olefination reactions offer high degrees of stereocontrol:

Wittig Reaction : Can be tuned to favor either the E or Z isomer depending on the nature of the ylide (stabilized vs. non-stabilized) and reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction : Typically provides excellent selectivity for the (E)-alkene due to thermodynamic control. researchgate.net

Peterson Olefination : Can yield either the E or Z isomer by controlling the elimination conditions (acidic vs. basic) of the β-hydroxysilane intermediate. organic-chemistry.org

The synthesis of conjugated dienes often relies on these methods to ensure the desired geometry. libretexts.orgyoutube.com The s-cis and s-trans conformations around the single bond connecting the two double bonds are also a key consideration, with the s-trans conformer generally being more stable. libretexts.orgyoutube.com

Stereoselective Synthesis of this compound

Achieving the synthesis of a single enantiomer of this compound requires asymmetric synthesis, a field dedicated to creating chiral molecules with a high degree of enantiomeric purity.

Chiral Catalyst Development for Dienone Synthesis

Asymmetric catalysis is a powerful tool for constructing chiral compounds. nih.gov The development of chiral ligands that can coordinate to a metal center and create a chiral environment is key. nih.govorganic-chemistry.org For dienone synthesis, chiral diene ligands complexed with metals like rhodium or palladium have shown significant promise. nih.govorganic-chemistry.org These catalysts can induce asymmetry in various reactions, including conjugate additions and hydrogenations, which are relevant to modifying dienone systems. acs.orgnih.gov

Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), are highly effective at activating carbonyl compounds for asymmetric transformations, including Diels-Alder reactions and nucleophilic additions, which could be applied to build the chiral dienone framework. sigmaaldrich.com

| Catalyst Type | Metal/Core | Application | Significance | Reference |

|---|---|---|---|---|

| Chiral Diene Ligands | Rhodium, Iridium | Asymmetric hydrogenation, conjugate addition | Enables enantioselective transformations on prochiral alkenes and dienones. | nih.gov |

| Pincer-Palladium Complexes | Palladium | Asymmetric addition of phosphines to enones | Creates chiral phosphine (B1218219) ligands, but the principle applies to other nucleophilic additions. | organic-chemistry.org |

| Chiral Oxazaborolidinium Ions (COBIs) | Boron | Diels-Alder, epoxidation, nucleophilic additions | Activates carbonyls and α,β-unsaturated systems toward enantioselective attack. | sigmaaldrich.com |

| Ni(II)/Bis(oxazoline) Complexes | Nickel | Reductive acyl cross-coupling | Generates acyclic α,α-disubstituted ketones with high enantioselectivity. | acs.org |

Asymmetric Approaches to α-Oxygenated Ketones

The 2-ethoxy group makes the target molecule an α-oxygenated ketone. The synthesis of such motifs in an enantiomerically pure form is a significant area of research. acs.org Several strategies exist:

Asymmetric α-Hydroxylation : Enolates or enol ethers can be reacted with electrophilic oxygen sources in the presence of a chiral catalyst or auxiliary to install a hydroxyl group asymmetrically. This can then be etherified.

Kinetic Resolution : A racemic mixture of an α-hydroxy ketone can be resolved by selectively reacting one enantiomer, for example, through enzyme-catalyzed acylation, leaving the other enantiomer in high purity.

Copper-Catalyzed Asymmetric Reactions : Copper-based catalysts have been developed for the direct α-oxyacylation of ketones with carboxylic acids and for the aerobic deacylation of acetoacetate alkylation products, providing routes to chiral α-keto esters and related structures. nih.govresearchgate.net

Iridium-Catalyzed Allylation : A dual copper/iridium catalytic system has been reported for the diastereo- and enantioselective allylation of acyclic α-alkoxy ketones, fixing the enolate geometry through chelation. nih.gov

These methods provide a toolbox for creating the crucial C2 stereocenter with the adjacent ethoxy group.

Control of Double Bond Geometry (E/Z Isomerism)

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration to each double bond by ranking the substituents on each carbon. studymind.co.uklibretexts.org Achieving stereocontrol over the C1=C2 and C4=C5 double bonds is critical. As mentioned in section 2.2.3, olefination reactions are the primary tools for this purpose.

For the C4=C5 bond, which is trisubstituted, an HWE reaction would be expected to strongly favor the (E)-isomer, where the larger groups (the ethyl group and the rest of the dienone) are on opposite sides of the double bond. For the C1=C2 vinyl group, its formation might arise from an elimination or an olefination reaction where stereocontrol is less of an issue or can be directed. The selective synthesis of a specific geometric isomer is often challenging and may require screening various reaction conditions or choosing a specific synthetic route known to favor one isomer over the other. researchgate.netorganic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product. In the context of synthesizing this compound, this can be achieved through reaction types such as addition and rearrangement reactions.

For instance, a hypothetical synthesis could involve the direct addition of ethanol to a suitable precursor. However, many classical organic reactions, such as Wittig or Grignard reactions, often generate stoichiometric amounts of byproducts, leading to lower atom economy. Modern catalytic methods, on the other hand, can significantly improve reaction efficiency. For example, dehydrogenative coupling reactions, which form esters from enol ethers and water with the release of hydrogen gas as the only byproduct, are highly atom-economical. rsc.org

The efficiency of a reaction is not solely determined by its atom economy but also by its chemical yield, selectivity, and the energy required to drive the reaction. The use of microwave irradiation or ultrasound has been shown to accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. epa.govscirp.org These alternative energy sources can be particularly beneficial for condensation reactions that might be involved in the synthesis of this compound. epa.gov

Table 1: Comparison of Hypothetical Synthetic Routes to a Dienone Structure based on Reaction Efficiency

| Synthetic Route | Key Reaction Type | Theoretical Atom Economy (%) | Typical Yield (%) | Key Byproducts |

| Route A | Wittig Reaction | ~50% | 70-85% | Triphenylphosphine oxide |

| Route B | Horner-Wadsworth-Emmons | ~60% | 80-95% | Diethyl phosphate |

| Route C | Catalytic Cross-Coupling | >80% | 85-98% | Salt from catalyst regeneration |

| Route D | Direct Dehydrogenative Coupling | >95% | 70-90% | Hydrogen gas |

This table presents hypothetical data for illustrative purposes based on general principles of organic synthesis.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to its environmental footprint. acs.org Traditional organic solvents are often volatile, flammable, and toxic. acs.org Therefore, there is a strong emphasis on replacing them with greener alternatives.

For the synthesis of a moderately polar compound like this compound, several greener solvent options can be considered. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. libretexts.org While the solubility of organic reactants in water can be a challenge, techniques such as the use of surfactants or co-solvents like ethanol can overcome this limitation. scirp.orgacs.org Aqueous media have been successfully employed for various organic transformations, including condensation and substitution reactions. epa.govscirp.org

Other alternative reaction media include supercritical fluids, such as carbon dioxide, and ionic liquids. libretexts.orgresearchgate.net Supercritical carbon dioxide is non-toxic and can be easily removed from the reaction mixture by depressurization. libretexts.org Ionic liquids, which are salts with low melting points, have negligible vapor pressure and can often be recycled. researchgate.net Solvent-free, or neat, reactions represent the ultimate green approach, where the reactants themselves act as the reaction medium. epa.gov This can be facilitated by grinding the reactants together or by using microwave irradiation. epa.gov

Table 2: Properties of Potential Solvents for the Synthesis of this compound

| Solvent | Boiling Point (°C) | Environmental/Safety Concerns | Green Chemistry Considerations |

| Dichloromethane | 39.6 | Suspected carcinogen, volatile organic compound (VOC) | To be avoided |

| Tetrahydrofuran (THF) | 66 | Peroxide formation, VOC | Can be replaced with greener alternatives like 2-MeTHF |

| Acetonitrile | 81.6 | Toxic, VOC | Not an environmentally friendly solvent scirp.org |

| Water | 100 | None | Excellent green solvent libretexts.org |

| Ethanol | 78.4 | Flammable, but biodegradable | Good green solvent , often used with water scirp.org |

| Cyclopentyl methyl ether (CPME) | 106 | Low peroxide formation, high boiling point | Greener alternative to THF organic-chemistry.org |

| Supercritical CO2 | 31.1 (critical temp) | High pressure required | Benign solvent , easy product separation libretexts.org |

This table includes data from various sources and is intended for comparative purposes.

Chemical Reactivity and Transformation Pathways of 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One

Reactions Involving the Dienone System

The dienone core, characterized by two carbon-carbon double bonds conjugated with a carbonyl group, is the primary site of reactivity. This extended π-system allows for both 1,2-, 1,4-, and 1,6-conjugate additions, as well as pericyclic reactions.

The electron-withdrawing nature of the carbonyl group polarizes the entire conjugated system, creating electrophilic centers at the carbonyl carbon (C-3) and the carbons at the β (C-5) and δ (C-1) positions. Nucleophiles can attack at any of these sites. The regioselectivity of the addition is influenced by the nature of the nucleophile, the reaction conditions (kinetic vs. thermodynamic control), and the presence of catalysts.

Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon under kinetically controlled conditions. In contrast, softer nucleophiles, like cuprates (Gilman reagents), thiols, or amines, typically favor 1,4- or 1,6-conjugate addition under thermodynamically controlled conditions. The presence of the ethoxy group at C-2 significantly influences the electronics of the system, potentially directing nucleophiles towards the C-5 position.

Table 1: Predicted Regioselectivity of Nucleophilic Additions

| Nucleophile Type | Reagent Example | Predicted Major Product |

|---|---|---|

| Hard Nucleophile | Methyllithium (CH₃Li) | 1,2-addition to carbonyl |

| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-addition to the C=C bond |

| Very Soft Nucleophile | Sodium thiophenoxide (NaSPh) | 1,6-addition across the dienone system |

The double bonds within the dienone system can undergo electrophilic addition. The C1=C2 double bond, being part of an enol ether, is particularly electron-rich and thus more susceptible to attack by electrophiles compared to the C4=C5 double bond. Protonation by a strong acid, for instance, would preferentially occur at C-1, leading to an oxocarbenium ion intermediate that is stabilized by the ethoxy group. Halogenation (e.g., with Br₂) would also be expected to proceed readily across the C1=C2 bond.

The conjugated diene portion of the molecule can participate as either the diene or the dienophile component in Diels-Alder reactions. When reacting with a dienophile, the s-trans conformation of the dienone may need to isomerize to the reactive s-cis conformation. The electronic nature of the dienophile will determine the regiochemical outcome of the cycloaddition. Electron-deficient dienophiles are expected to react readily with the electron-rich diene system.

Furthermore, the electron-deficient double bond (C4=C5) can act as a dienophile in reactions with electron-rich dienes. The carbonyl group activates this double bond for such cycloadditions.

Photochemical [2+2] cycloadditions are also a possibility, typically involving the excitation of the α,β-unsaturated ketone chromophore, leading to dimerization or reaction with other alkenes.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Expected Role of the Dienone |

|---|---|---|

| Diels-Alder | Maleic anhydride (B1165640) (electron-deficient alkene) | Diene |

| Diels-Alder | 2,3-Dimethyl-1,3-butadiene (electron-rich diene) | Dienophile |

| [2+2] Photocycloaddition | Ethylene | Enone component |

The dienone system can be subjected to a variety of oxidative and reductive conditions.

Oxidation: The alkene moieties are susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Epoxidation, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), would likely occur preferentially at the more electron-rich C1=C2 double bond of the enol ether.

Reduction: Selective reduction of the different functional groups is feasible.

Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol.

Conjugate Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the carbon-carbon double bonds. Under controlled conditions, it may be possible to selectively reduce one of the double bonds. Dissolving metal reductions (e.g., Na in NH₃) can also effect conjugate reduction.

Complete Reduction: More forceful reduction conditions can lead to the reduction of both the carbonyl and the double bonds.

Reactivity of the Ethoxy Group

The ethoxy group, as part of an enol ether, has distinct reactivity, primarily centered around its cleavage.

Hydrolysis: Enol ethers are sensitive to aqueous acidic conditions. The mechanism involves protonation of the C-1 carbon, followed by the attack of water on the resulting oxocarbenium ion at C-2. This is followed by the elimination of ethanol (B145695) and tautomerization to yield a β-diketone or a related keto-aldehyde derivative. This hydrolysis is a common and often facile reaction for enol ethers.

Transetherification: In the presence of an alcohol and an acid catalyst, the ethoxy group can be exchanged for a different alkoxy group. This transetherification reaction proceeds through a similar oxocarbenium ion intermediate as in hydrolysis. The equilibrium can be driven towards the new ether by using the corresponding alcohol as the solvent.

Cleavage and Functional Group Interconversion

The structure of 2-Ethoxy-4-methylhexa-1,4-dien-3-one contains several bonds susceptible to cleavage under specific conditions, leading to molecular fragmentation or the interconversion of functional groups. The vinyl ether moiety is a primary site for such reactions.

Under acidic aqueous conditions, the vinyl ether can undergo hydrolysis. The reaction is initiated by the protonation of the C1 vinylic carbon, followed by the attack of water and subsequent elimination of ethanol. This process would cleave the C2-O bond, transforming the vinyl ether into a β-dicarbonyl compound, specifically a β-keto aldehyde. This interconversion is a fundamental reaction of enol ethers.

Another potential cleavage pathway involves oxidative cleavage of the carbon-carbon double bonds. Reagents like ozone (O₃) followed by a reductive or oxidative workup, or strong oxidizing agents like potassium permanganate (KMnO₄), can break the C1=C2 and C4=C5 double bonds, leading to smaller carbonyl-containing fragments. The specific products would depend on the reaction conditions and the workup procedure.

| Reaction Type | Reagents | Affected Functional Group | Expected Product Type |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Vinyl Ether | β-Keto Aldehyde |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Alkenes (C1=C2, C4=C5) | Aldehydes, Ketones |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Alkenes (C1=C2, C4=C5) | Carboxylic Acids, Ketones |

Reactions at the Methyl Branch and Alkene Positions

The unsaturated framework of this compound, including its methyl substituent, offers various positions for functionalization.

Allylic and Vinylic Functionalization

The methyl group at the C4 position is allylic to the C5=C6 double bond (if the structure is considered as a substituted hexadiene). However, within the conjugated system, the methyl group is more accurately described as being attached to a vinylic carbon (C4). The primary allylic position in the molecule is the C6 methyl group, which is adjacent to the C4=C5 double bond. This position is susceptible to radical substitution reactions, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would lead to allylic bromination.

Vinylic functionalization could potentially occur at the C1, C2, C4, and C5 positions. The vinyl ether double bond (C1=C2) is electron-rich and can react with various electrophiles. For instance, halogenation could occur across this bond. The C4=C5 double bond is part of the α,β-unsaturated ketone system, and its reactivity is influenced by the electron-withdrawing nature of the carbonyl group, making the C5 position electrophilic and susceptible to nucleophilic attack (conjugate addition).

Isomerization Studies (e.g., Keto-Enol Tautomerism, Double Bond Migration)

Isomerization represents a key transformation pathway for this compound, primarily through keto-enol tautomerism and double bond migration.

Keto-Enol Tautomerism: The compound possesses α-hydrogens at the C5 position, which allows for the formation of an enol tautomer. libretexts.orgmasterorganicchemistry.com Tautomerization involves the migration of a proton from C5 to the carbonyl oxygen, with a corresponding shift of the C4=C5 double bond to form a C3=C4 double bond and a hydroxyl group at C3. This would result in a triene species: 2-ethoxy-4-methylhexa-1,3,5-trien-3-ol.

The equilibrium between the keto and enol forms is typically dominated by the keto form for simple ketones. libretexts.org However, the formation of an extended conjugated system in the enol tautomer could provide significant stabilization. youtube.comepa.gov The stability of the enol form can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com

Double Bond Migration: Under acidic or basic conditions, migration of the double bonds within the carbon skeleton is possible. For instance, protonation at the C1 position could lead to a carbocation intermediate that, upon deprotonation at the C6 methyl group, could yield an isomer with a different arrangement of double bonds, such as 2-ethoxy-4-methylenehexa-1-en-3-one. The relative stability of the various possible isomers, governed by factors like conjugation and substitution, would determine the feasibility and direction of such migrations.

| Isomerization Type | Conditions | Initial Structure | Resulting Tautomer/Isomer | Key Feature |

| Keto-Enol Tautomerism | Acid or Base Catalysis youtube.com | This compound (Keto) | 2-Ethoxy-4-methylhexa-1,3,5-trien-3-ol (Enol) | Formation of an extended trienol system. |

| Double Bond Migration | Acid or Base Catalysis | This compound | e.g., 2-Ethoxy-4-methylenehexa-1-en-3-one | Reorganization of π-bonds to form a different conjugated isomer. |

Mechanistic Studies of this compound Transformations

Catalytic Rearrangements (e.g., Mercury(II)-catalyzed cyclizations observed in analogous systems)

Mercury(II) salts are effective Lewis acids known to catalyze the cyclization of unsaturated systems like dienes and enynes. beilstein-journals.orgnih.gov Given its diene structure, this compound could undergo Hg(II)-catalyzed intramolecular cyclization.

A plausible mechanism would involve the coordination of the Hg(II) salt (e.g., Hg(OTf)₂) to one of the double bonds, activating it towards nucleophilic attack by the other double bond or the carbonyl oxygen. beilstein-journals.orgnih.gov For example, coordination of Hg(II) to the C4=C5 double bond could promote an intramolecular attack from the C1=C2 double bond, potentially leading to the formation of a five- or six-membered carbocyclic ring after demercuration. The regioselectivity of the reaction would be influenced by the stability of the resulting carbocationic intermediates. Such cyclizations are powerful methods for constructing complex cyclic frameworks. nih.gov

Organometallic Reagent Reactivity

The reaction of organometallic reagents with α,β-unsaturated ketones like this compound can proceed via two primary pathways: direct (1,2-) addition to the carbonyl carbon (C3) or conjugate (1,4-) addition to the β-carbon (C5). rsc.orgstackexchange.com The choice between these pathways is highly dependent on the nature of the organometallic reagent. msu.edu

1,2-Addition: Hard organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), typically favor 1,2-addition. stackexchange.com Reaction with, for example, methylmagnesium bromide would involve the nucleophilic attack of the methyl group at the electrophilic carbonyl carbon (C3). Subsequent aqueous workup would yield a tertiary alcohol. stackexchange.com

1,4-Conjugate Addition: Softer nucleophiles, most notably organocuprates (Gilman reagents, R₂CuLi), preferentially undergo 1,4-addition. chadsprep.com In this case, the nucleophile adds to the C5 position, leading to the formation of an enolate intermediate. Protonation of this enolate during workup would yield a new ketone where the nucleophile is attached to the C5 carbon. rsc.org

The presence of the vinyl ether at C2 could also influence the reactivity, potentially sterically hindering the approach to the carbonyl group or electronically modifying the conjugated system.

| Organometallic Reagent | Type | Preferred Addition Pathway | Site of Attack | Intermediate | Final Product Type |

| Grignard (RMgX) / Organolithium (RLi) | Hard Nucleophile stackexchange.com | 1,2-Addition stackexchange.com | Carbonyl Carbon (C3) | Alkoxide | Tertiary Alcohol |

| Organocuprate (R₂CuLi) | Soft Nucleophile | 1,4-Conjugate Addition rsc.org | β-Carbon (C5) | Enolate | Ketone |

Transition Metal-Catalyzed Processes (e.g., Hydrosilylation of Related Ketones and Alkynes)acs.org

Transition metal catalysis offers a powerful and versatile methodology for the chemical transformation of organic compounds. In the context of α,β-unsaturated ketones and dienones, structurally related to this compound, transition metal-catalyzed processes such as hydrosilylation are of significant interest. Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon or carbon-oxygen double bond. This reaction is a fundamental transformation in organometallic chemistry for the reduction of various functionalities, including alkenes and carbonyls. acs.org

A variety of transition metals, including both noble metals like rhodium and iridium, and more abundant first-row transition metals such as cobalt, copper, iron, and nickel, have been shown to be effective catalysts for the hydrosilylation of ketones. acs.org The reaction can proceed via different pathways, leading to either 1,2-reduction of the carbonyl group to form an alcohol, or a 1,4-conjugate reduction of the enone system to yield a silyl (B83357) enol ether, which upon hydrolysis gives the corresponding saturated ketone. acs.orgnih.gov

Research into the hydrosilylation of α,β-unsaturated enones has demonstrated that the choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, a cobalt/zirconium heterobimetallic complex has been shown to be an effective catalyst for the conjugate hydrosilylation of various α,β-unsaturated enones. acs.org These reactions typically require elevated temperatures and result in the formation of silyl enol ethers, with no evidence of the 1,2-reduction products. acs.org

The general scheme for the transition metal-catalyzed hydrosilylation of an α,β-unsaturated ketone is as follows:

Scheme 1: General Reaction for Hydrosilylation of α,β-Unsaturated Ketones

Detailed studies on specific substrates highlight the outcomes of these reactions. For example, the hydrosilylation of chalcone (B49325) and other α,β-unsaturated ketones using a Co/Zr catalyst system proceeded via conjugate reduction to afford the corresponding ketone after hydrolysis of the silyl enol ether intermediate. acs.org

| Entry | Substrate | Catalyst System | Product(s) | Yield (%) |

| 1 | Chalcone | 5 mol % 1 , 20 mol % LiI | Conjugate reduction product | 78 |

| 2 | 1-Phenylpent-2-en-1-one | 5 mol % 1 , 20 mol % LiI | Conjugate reduction product | 65 |

| 3 | Benzylideneacetone | 5 mol % 1 , 20 mol % LiI | Mixture of ketone and unsaturated alcohol | - |

| 4 | α,β-Unsaturated aldehyde | 5 mol % 1 , 20 mol % LiI | Unsaturated alcohol | High |

Data sourced from Organometallics. acs.org Note: Complex 1 is a Co/Zr heterobimetallic complex. Yields are isolated yields after column chromatography.

Furthermore, the development of enantioselective conjugate hydrosilylation of β,β-disubstituted α,β-unsaturated ketones has been an area of active research. researchgate.net Chiral Lewis base catalysts have been employed to achieve high enantioselectivity in the synthesis of chiral ketones. researchgate.net The reaction of various chalcone derivatives with trichlorosilane (B8805176) in the presence of a chiral catalyst demonstrates the potential for asymmetric synthesis. researchgate.net

| Entry | Substrate (1-Aryl-3-phenyl-but-2-en-1-ones) | Catalyst | Yield (%) | ee (%) |

| 1 | 1,3-Diphenylbut-2-en-1-one | 2f (20 mol%) | 92 | 95 |

| 2 | 1-(4-Tolyl)-3-phenylbut-2-en-1-one | 2f (20 mol%) | 90 | 94 |

| 3 | 1-(4-Methoxyphenyl)-3-phenylbut-2-en-1-one | 2f (20 mol%) | 91 | 96 |

| 4 | 1-(4-Chlorophenyl)-3-phenylbut-2-en-1-one | 2f (20 mol%) | 88 | 93 |

Data sourced from RSC Advances. researchgate.net Note: Catalyst 2f is a chiral Lewis base catalyst. Reactions were carried out with trichlorosilane in toluene.

In addition to ketones, the functionalization of alkynylgermanes through cobalt-catalyzed hydrosilylation has been explored, offering a pathway to unsaturated organogermanes. acs.org Depending on the reactants, the reaction can proceed through either dehydrogenative coupling or hydrosilylation, highlighting the tunability of these catalytic systems. acs.org

Transition metal-catalyzed isomerization of ynones to conjugated dienones also represents a relevant transformation pathway. acs.orgacs.org These reactions can be highly stereoselective, providing access to specific isomers of dienones. acs.orgacs.org

The mechanisms of these transition metal-catalyzed reactions can be complex and may involve various pathways, including two-electron metal-centered redox chemistry, single-electron processes, or σ-bond metathesis. nih.gov For example, deuterium (B1214612) labeling studies in the hydrosilylation of methylnapthylketone indicated that the reaction proceeds via a prototypical hydrosilylation mechanism where the Si-H bond cleavage is likely the rate-determining step. acs.org

The study of these processes in related systems provides a foundational understanding of the potential reactivity of this compound under similar transition metal-catalyzed conditions.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A definitive structural confirmation and isomeric differentiation of 2-Ethoxy-4-methylhexa-1,4-dien-3-one would necessitate extensive NMR studies.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Analysis

Detailed analysis of ¹H and ¹³C NMR spectra would be the first step in piecing together the molecular structure. The chemical shifts would indicate the electronic environment of each proton and carbon atom, while coupling constants in the ¹H spectrum would reveal the connectivity of adjacent protons. However, specific chemical shift values and coupling constants for this compound are not available in the current body of scientific literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously establish the complex structure and stereochemistry of this compound, a suite of 2D NMR experiments would be essential. Correlation Spectroscopy (COSY) would confirm proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) would link protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be crucial for identifying longer-range correlations between protons and carbons, thereby piecing together the carbon skeleton and the placement of the ethoxy and methyl groups. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information on the spatial proximity of protons, which is vital for determining the stereochemistry around the double bonds. Without experimental data, a discussion of these correlations remains purely hypothetical.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be employed to identify the functional groups present in this compound. The characteristic stretching frequency of the carbonyl group (C=O) of the ketone, the C=C double bonds of the diene system, and the C-O bond of the ethoxy group would be prominent features in the spectra. Conformational analysis could also be aided by these techniques. The absence of published spectra for this compound makes it impossible to provide specific band assignments.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be a critical tool for determining the precise molecular formula of this compound. By providing a highly accurate mass measurement, it would confirm the elemental composition. Furthermore, the analysis of its fragmentation pattern would offer valuable clues about the molecule's structure and the connectivity of its different parts. This empirical data is not currently available.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to investigate the conjugated system within the molecule. The presence of the α,β-unsaturated ketone and the extended diene system would be expected to give rise to characteristic absorption maxima (λmax). The position and intensity of these absorptions would provide insight into the extent of conjugation. However, no UV-Vis absorption data for this specific compound has been reported.

Chiroptical Spectroscopy (e.g., ECD/ORD)

Should chiral derivatives of this compound exist or be synthesized, chiroptical techniques such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) would be indispensable for assigning their absolute stereochemistry. As there is no information on chiral variants of this compound, a discussion of its chiroptical properties is not feasible.

Theoretical and Computational Chemistry of 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One

Electronic Structure and Bonding Analysis

This section would typically explore the fundamental electronic characteristics of the molecule.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding a molecule's electronic structure. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 2-Ethoxy-4-methylhexa-1,4-dien-3-one, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would likely be employed to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net Such calculations would yield precise data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

A hypothetical data table for optimized geometric parameters might look like this:

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1=C2 | --- |

| C2-O(ethoxy) | --- |

| C2-C3 | --- |

| C3=O | --- |

| C3-C4 | --- |

| C4=C5 | --- |

| C4-C(methyl) | --- |

| C-H (various) | --- |

| ∠C1-C2-C3 | --- |

| ∠C2-C3-C4 | --- |

| ∠O=C3-C4 | --- |

| ∠C3-C4-C5 | --- |

Note: This table is for illustrative purposes only as no specific data for this compound was found.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For a dienone like this compound, the HOMO would likely be distributed across the diene system, while the LUMO would be centered on the conjugated enone moiety.

A hypothetical FMO data table would present the following:

| Parameter | Energy (eV) |

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap | --- |

Note: This table is for illustrative purposes only as no specific data for this compound was found.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions.

By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the activation energy of a reaction. This, in turn, allows for the calculation of reaction rates (kinetics). For a dienone, potential reactions for study could include cycloadditions (like the Diels-Alder reaction), nucleophilic additions to the carbonyl group, or rearrangements. Transition state calculations would identify the high-energy structures that represent the bottleneck of the reaction, providing a complete energetic profile of the transformation.

Many reactions can yield multiple products. Computational methods can predict which product is most likely to form by comparing the activation energies of the different reaction pathways.

Regioselectivity: Predicts which part of a molecule will react (e.g., which double bond in the diene system is more reactive).

Chemoselectivity: Predicts which functional group will react if there are multiple options (e.g., reaction at the carbonyl vs. the diene).

Stereoselectivity: Predicts the 3D arrangement of the atoms in the product (e.g., endo vs. exo selectivity in a Diels-Alder reaction).

For this compound, computational studies could, for example, predict the stereochemical outcome of its participation in a Diels-Alder reaction, a common transformation for dienes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict the spectroscopic parameters of this compound with a high degree of accuracy. These predictions are invaluable for identifying the compound in a complex mixture or for verifying its synthesis and structure. The primary methods involve geometry optimization of the molecule's ground state using techniques like Density Functional Theory (DFT), followed by calculations of specific spectroscopic properties.

While specific experimental or calculated data for this compound is not broadly published, a theoretical study would produce a dataset similar to the hypothetical values presented in the table below.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts

This table is illustrative and represents the type of data that would be generated from a computational analysis. The values are not experimentally verified for this specific compound.

| Atom Position (See Structure) | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 (CH₂) | ~118-125 | H1a, H1b | ~5.3-5.8 |

| C2 (=CH) | ~140-145 | H2 | ~6.5-7.0 |

| C3 (C=O) | ~190-200 | - | - |

| C4 (=C) | ~135-140 | - | - |

| C5 (=CH) | ~125-130 | H5 | ~5.9-6.4 |

| C6 (CH₃) | ~18-25 | H6 (3H) | ~1.8-2.2 |

| C7 (O-CH₂) | ~65-70 | H7 (2H) | ~3.9-4.3 |

| C8 (CH₃) | ~14-18 | H8 (3H) | ~1.2-1.5 |

| C4-Methyl (CH₃) | ~20-27 | H (3H) | ~1.9-2.3 |

Structure for Atom Numbering: CH₂=CH(OEt)-C(=O)-C(CH₃)=CH-CH₃ 1 2 7 8 3 4 5 6

Infrared (IR) Frequencies: Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which determines the normal modes of vibration. Each mode corresponds to a specific molecular motion (e.g., stretching, bending, rocking) and has an associated frequency and intensity. These calculated frequencies directly correlate with the absorption peaks in an experimental IR spectrum.

Key predicted vibrational frequencies for this compound would include:

C=O Stretch: A strong absorption band characteristic of the ketone functional group, typically predicted in the 1670-1700 cm⁻¹ range, with its exact position influenced by conjugation.

C=C Stretches: Multiple bands for the two different carbon-carbon double bonds, expected in the 1600-1650 cm⁻¹ region.

C-O-C Stretch: Vibrations from the ether linkage, usually appearing as a strong band in the 1050-1250 cm⁻¹ range.

=C-H and C-H Bending/Stretching: Various bands corresponding to the vibrations of vinyl and alkyl C-H bonds.

Interactive Data Table: Predicted Key IR Frequencies

This table is illustrative and represents the type of data that would be generated from a computational analysis. The values are not experimentally verified for this specific compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity | Description |

|---|---|---|---|

| C=O Stretch | 1670 - 1700 | Strong | Vibration of the conjugated ketone carbonyl group. |

| C=C Stretch (vinyl ether) | 1610 - 1640 | Medium-Strong | Stretching of the C1=C2 double bond. |

| C=C Stretch (internal) | 1630 - 1660 | Medium | Stretching of the C4=C5 double bond. |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | Asymmetric stretching of the ethoxy ether linkage. |

| C-O-C Symmetric Stretch | 1050 - 1100 | Medium-Strong | Symmetric stretching of the ethoxy ether linkage. |

| =C-H Bending (Out-of-Plane) | 850 - 950 | Strong | Bending vibrations of the hydrogens on the double bonds. |

Thermochemical Properties and Stability Analysis of Isomers and Related Structures

Computational chemistry is instrumental in determining the thermochemical properties of molecules, such as their enthalpy of formation (ΔfH°), entropy, and Gibbs free energy. These calculations provide a basis for understanding the stability of a molecule and its various isomers.

For this compound, several isomers exist due to the presence of two double bonds, each of which can have E/Z (or cis/trans) configurations. The parent structure specified by the name is just one of these possibilities. Theoretical calculations can determine the relative energies of all possible stereoisomers (E,E; E,Z; Z,E; Z,Z) as well as structural isomers where the functional groups are arranged differently.

The stability analysis is performed by calculating the total electronic energy for the optimized geometry of each isomer. The isomer with the lowest energy is the most thermodynamically stable. The relative energies of other isomers are typically reported in kcal/mol or kJ/mol above the most stable form. Such analyses have been performed on related systems, like α,β-unsaturated thioketones, to explain reaction selectivities based on the relative energies of different isomers and products. nih.govresearchgate.net While specific data for this compound is unavailable, the principles of such an analysis are well-established.

Interactive Data Table: Hypothetical Relative Stability of Isomers

This table is for illustrative purposes to demonstrate how computational results for isomeric stability would be presented. The values and stability order are hypothetical.

| Isomer of this compound | Hypothetical Relative Energy (ΔE, kcal/mol) | Predicted Relative Stability |

|---|---|---|

| (1E, 4E) | 0.00 | Most Stable |

| (1E, 4Z) | +1.5 | Less Stable |

| (1Z, 4E) | +2.1 | Less Stable |

| (1Z, 4Z) | +4.0 | Least Stable |

| Structural Isomer: 4-Ethoxy-4-methylhexa-1,5-dien-3-one | +10.2 | Significantly Less Stable |

These computational predictions are crucial for guiding synthetic efforts toward the most stable isomer and for understanding the potential for isomerization under different chemical conditions.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Natural Products with Related Structural Motifs

While direct applications of 2-Ethoxy-4-methylhexa-1,4-dien-3-one in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in numerous biologically active compounds. The α,β-unsaturated ketone (enone) system is a common feature in many natural products, and the dienyl ether portion of the molecule offers latent functionality that can be unmasked or transformed to construct key stereocenters and ring systems.

For instance, the core structure can be conceptually related to fragments of polyketide natural products, where the alternating carbonyl and methyl-substituted double bond mimic the backbone of these complex molecules. Synthetic chemists can envision leveraging the reactivity of the dienone system for strategic bond formations, such as Michael additions and Diels-Alder reactions, to construct the carbon skeleton of natural product targets. The ethoxy group can serve as a masked hydroxyl group or be displaced by other nucleophiles to introduce further complexity.

Building Block for the Construction of Diverse Heterocyclic and Carbocyclic Systems

The rich chemical reactivity of this compound makes it an ideal starting material for the synthesis of a wide variety of cyclic structures.

Heterocyclic Systems: The presence of both electrophilic (the β-carbon of the enone) and nucleophilic (after deprotonation) sites, as well as the potential for cycloaddition reactions, allows for the construction of various nitrogen-, oxygen-, and sulfur-containing heterocycles. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. The enol ether functionality can also be hydrolyzed to a β-diketone, which is a classic precursor for the synthesis of many heterocyclic systems, including pyrimidines and benzodiazepines.

Carbocyclic Systems: The dienone is a competent diene in Diels-Alder reactions, allowing for the construction of six-membered carbocyclic rings with controlled stereochemistry. The electron-withdrawing nature of the carbonyl group influences the regioselectivity of the cycloaddition. Furthermore, intramolecular reactions, such as tandem Michael addition-aldol condensations, can be envisioned to construct fused and bridged ring systems. The versatility of this compound as a building block is summarized in the table below.

| Reaction Type | Reactant | Resulting Ring System |

| Cyclocondensation | Hydrazine | Pyrazole |

| Cyclocondensation | Hydroxylamine | Isoxazole |

| Cyclocondensation | Urea/Thiourea (after hydrolysis) | Pyrimidine/Thiopyrimidine |

| [4+2] Cycloaddition | Alkenes/Alkynes | Cyclohexene/Cyclohexadiene |

| Michael Addition-Aldol | Intramolecular | Fused/Bridged Carbocycles |

Applications in Medicinal Chemistry Intermediate Synthesis

In the field of medicinal chemistry, the rapid and efficient synthesis of diverse molecular scaffolds is paramount for the discovery of new therapeutic agents. This compound serves as a valuable intermediate for generating libraries of compounds for biological screening. Its ability to participate in a multitude of reactions allows for the introduction of various pharmacophoric groups and the exploration of diverse chemical space.

The synthesis of substituted heterocyclic and carbocyclic cores, as discussed previously, is directly applicable to medicinal chemistry. These core structures are prevalent in many approved drugs. By modifying the substituents on the dienone or by employing a range of reaction partners, medicinal chemists can systematically alter the steric and electronic properties of the final molecules to optimize their interaction with biological targets. The utility of this intermediate lies in its capacity to act as a versatile platform for the late-stage diversification of molecular structures.

Development of Novel Organic Architectures via Reactions with this compound

Beyond its application in the synthesis of known structural motifs, this compound is also a tool for the exploration of novel organic architectures. The unique combination of functional groups allows for the investigation of new and tandem reactions. For instance, cascade reactions initiated by a conjugate addition could trigger a series of intramolecular events, leading to the formation of complex polycyclic systems in a single synthetic operation.

The dienone system can also participate in photochemical reactions, such as [2+2] cycloadditions, to generate strained cyclobutane (B1203170) rings. These structures can then be further elaborated to access unique and otherwise difficult-to-synthesize molecular frameworks. The exploration of the reactivity of this compound under various conditions (e.g., transition metal catalysis, organocatalysis, photochemistry) continues to be an area of interest for the development of new synthetic methodologies and the construction of novel organic architectures with potentially interesting material or biological properties.

Environmental Transformation Pathways of 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One

Photochemical Degradation in the Atmosphere

Once released into the atmosphere, 2-Ethoxy-4-methylhexa-1,4-dien-3-one is expected to be removed primarily through reactions with photochemically generated oxidants.

The primary daytime loss process for α,β-unsaturated ketones in the atmosphere is oxidation initiated by hydroxyl (OH) radicals. rsc.orgcopernicus.org This reaction can impact atmospheric ozone and the formation of secondary organic aerosols. rsc.org The presence of double bonds and a carbonyl group in this compound makes it susceptible to attack by OH radicals. The reaction rate is influenced by the structure of the molecule, with more substituted alkenes generally showing higher reactivity. For instance, the rate coefficients for the reaction of OH radicals with α,β-unsaturated ketones such as 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one have been determined, providing a basis for estimating the atmospheric lifetime of structurally similar compounds. copernicus.org During nighttime, nitrate (B79036) radicals (NO₃) can also contribute to the degradation of unsaturated compounds, though their rapid photolysis limits their role to non-daylight hours. acs.org

Table 7.1: Estimated Atmospheric Lifetime of Structurally Similar α,β-Unsaturated Ketones

| Compound | OH Radical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| 3-Methyl-3-penten-2-one | (7.8 ± 1.2) x 10⁻¹¹ copernicus.org | ~3.6 hours |

| 4-Methyl-3-penten-2-one | (5.9 ± 0.9) x 10⁻¹¹ copernicus.org | ~4.7 hours |

Note: Lifetimes are estimated assuming an average atmospheric OH radical concentration of 2 x 10⁶ molecules cm⁻³ and are for comparison purposes only.

The carbon-carbon double bonds in this compound are susceptible to attack by ozone (O₃), a process known as ozonolysis. This reaction can occur during both day and night and is a significant degradation pathway for unsaturated organic compounds. acs.org The reactivity of α,β-unsaturated carbonyls towards ozone is generally lower than that of their corresponding alkenes due to the deactivating effect of the carbonyl group. acs.org The ozonolysis of α,β-unsaturated ketones proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. These intermediates can undergo further reactions to form a variety of products, including organic acids. For example, the ozonolysis of ethyl vinyl ketone has been shown to produce formic acid and propionic acid. alfa-chemistry.com Given the structure of this compound, ozonolysis could lead to the cleavage of one or both of its double bonds, resulting in the formation of smaller, oxygenated molecules.

Abiotic Degradation in Aqueous and Soil Environments

In aquatic and terrestrial systems, the primary abiotic degradation pathways for this compound are expected to be hydrolysis and processes related to its mobility and partitioning in soil.

The enol ether functional group in this compound is susceptible to hydrolysis, particularly under acidic conditions. The hydrolysis of enol ethers is typically acid-catalyzed, involving the protonation of the carbon-carbon double bond as the rate-determining step. acs.org This leads to the formation of a hemiacetal, which then decomposes to a ketone and an alcohol. In the case of this compound, hydrolysis would likely yield a β-diketone and ethanol (B145695). The rate of hydrolysis is dependent on the pH of the surrounding medium, with faster degradation expected in acidic environments. Under neutral or basic conditions, the hydrolysis of enol ethers is generally slow. masterorganicchemistry.com

Table 7.2: General Hydrolytic Behavior of Enol Ethers

| pH Condition | Relative Rate of Hydrolysis | Primary Mechanism |

| Acidic (pH < 7) | Fast | Acid-catalyzed protonation of the double bond acs.org |

| Neutral (pH ≈ 7) | Slow | Uncatalyzed or slow water-mediated reaction masterorganicchemistry.com |

| Basic (pH > 7) | Very Slow | Generally stable masterorganicchemistry.com |

The movement and persistence of this compound in soil are influenced by its adsorption to soil particles and its potential to leach into groundwater. The adsorption of organic compounds in soil is a complex process influenced by soil properties such as organic matter content, clay content, and pH, as well as the chemical's own properties like hydrophobicity. Generally, compounds with higher hydrophobicity tend to adsorb more strongly to soil organic matter, which reduces their mobility. The presence of functional groups capable of hydrogen bonding or ionic interactions can also affect adsorption. For α,β-unsaturated ketones, their polarity may lead to some interaction with soil mineral surfaces. The leaching potential is inversely related to adsorption; strongly adsorbed compounds are less likely to leach into groundwater. The mobility of β-blockers in soil, for example, has been shown to be related to their hydrophobicity, with increased ionic strength potentially enhancing migration to deeper soil layers. nih.gov

Identification and Analysis of Degradation Products and Byproducts

The degradation of this compound through the aforementioned pathways will result in the formation of various transformation products.

Atmospheric Degradation Products: Photochemical degradation is expected to produce smaller, more oxidized compounds. Reaction with hydroxyl radicals can lead to the formation of hydroxylated or carbonylated products. Ozonolysis will cleave the double bonds, potentially yielding aldehydes, ketones, and carboxylic acids. For example, the ozonolysis of similar α,β-unsaturated ketones has been shown to form organic acids like formic acid and propionic acid. alfa-chemistry.com

Aqueous and Soil Degradation Products: The primary product of hydrolysis in aqueous environments is expected to be the corresponding β-diketone and ethanol, resulting from the cleavage of the enol ether linkage. Further degradation of this β-diketone could occur. In soil, the degradation products would be subject to further microbial or abiotic transformations.

The identification and analysis of these degradation products would typically be carried out using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation and identification of individual compounds in complex environmental matrices.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Ethoxy-4-methylhexa-1,4-dien-3-one, and how do substituent positions influence reaction yields?

- Methodology : Synthesis typically involves aldol condensation or Michael addition reactions. For example, introducing ethoxy and methyl groups requires careful control of reaction conditions (e.g., temperature, catalysts). Substituent effects can be evaluated using density functional theory (DFT) to predict steric and electronic influences on intermediate stability . Experimental validation via NMR and HPLC can quantify yield variations caused by substituent positioning.

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like BCL-2 or cytochrome P450 enzymes. Multiple ligand simultaneous docking (MLSD) is recommended to assess synergistic effects with other bioactive molecules . Pair computational results with in vitro assays (e.g., enzyme inhibition studies) to validate predictions.

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- NMR : Assign peaks for the dienone backbone (δ 5.5–6.5 ppm for conjugated double bonds) and ethoxy/methyl groups (δ 1.2–1.5 ppm and δ 2.1–2.3 ppm, respectively).

- IR : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and conjugated C=C stretches at 1600–1650 cm⁻¹.

- X-ray crystallography : Refine structures using SHELXL for small molecules or SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

- Methodology : Apply twin refinement in SHELXL for overlapping diffraction patterns. Validate thermal ellipsoid models using ORTEP-3 to visualize atomic displacement parameters graphically . Cross-reference with DFT-optimized geometries to identify outliers in bond lengths or angles.

Q. What strategies address contradictions in bioactivity data between in silico predictions and experimental results?

- Methodology :

- Data triangulation : Combine molecular dynamics simulations (e.g., GROMACS) with experimental assays (e.g., cytotoxicity testing).

- Error analysis : Quantify force field inaccuracies using root-mean-square deviation (RMSD) metrics.

- Meta-analysis : Use EPA’s literature search framework to aggregate and compare studies, prioritizing peer-reviewed datasets over vendor-reported values .

Q. How can the synergistic effects of this compound with chemotherapeutic agents be systematically evaluated?

- Methodology :

- In silico : Perform MLSD with 5-fluorouracil (5-FU) analogs to identify binding site overlaps or allosteric modulation .

- In vitro : Use Chou-Talalay combination index (CI) assays to quantify synergism/antagonism.

- In vivo : Test pharmacokinetic compatibility using LC-MS/MS to monitor compound co-elution in plasma.

Q. What advanced synthetic routes improve enantiomeric purity of this compound derivatives?

- Methodology :

- Chiral catalysis : Employ Sharpless asymmetric dihydroxylation or Noyori hydrogenation.

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.

- Crystallization : Apply temperature-gradient solvent diffusion to isolate enantiomers .

Methodological Resources

- Structural Validation : SHELXL (open-source) and ORTEP-3 (GUI-based) for crystallographic refinement .

- Data Aggregation : Follow EPA’s protocol for systematic literature reviews, emphasizing peer-reviewed journals and avoiding vendor platforms like benchchem.com .

- Bioactivity Profiling : Combine MLSD with CI assays for robust synergy analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.